
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine is a synthetic peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and materials science. The sequence of amino acids in this peptide suggests it may have unique structural and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using techniques like HPLC.
Industrial Production Methods
For large-scale production, the process may be optimized by using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, recombinant DNA technology can be employed to produce the peptide in microbial systems, which can be more cost-effective for industrial applications.
化学反応の分析
Types of Reactions
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: DTT or TCEP.
Substitution: Various chemical reagents depending on the desired modification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
科学的研究の応用
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Materials Science: Explored for its ability to form self-assembling nanostructures, which can be used in drug delivery systems.
作用機序
The mechanism by which L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, to modulate biological pathways. For example, it may bind to neuroreceptors to exert neuroprotective effects or inhibit inflammatory pathways by interacting with key enzymes.
類似化合物との比較
Similar Compounds
Glycyl-L-prolyl-L-glutamic acid (GPE): Known for its neuroprotective properties.
Glycyl-L-histidyl-L-lysine (GHK): Used in cosmetic products for its ability to stimulate collagen production.
Glycyl-L-glutamyl-L-prolyl-L-arginine (GQPR): Known for its anti-inflammatory properties.
Uniqueness
L-Tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidylglycylglycylglycine is unique due to its specific sequence of amino acids, which may confer distinct structural and functional properties not found in other peptides
特性
CAS番号 |
765910-64-3 |
|---|---|
分子式 |
C35H46N12O10 |
分子量 |
794.8 g/mol |
IUPAC名 |
2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C35H46N12O10/c36-22(10-19-12-39-23-5-2-1-4-21(19)23)32(54)42-16-30(51)45-24(7-8-27(37)48)35(57)47-9-3-6-26(47)34(56)46-25(11-20-13-38-18-44-20)33(55)43-15-29(50)40-14-28(49)41-17-31(52)53/h1-2,4-5,12-13,18,22,24-26,39H,3,6-11,14-17,36H2,(H2,37,48)(H,38,44)(H,40,50)(H,41,49)(H,42,54)(H,43,55)(H,45,51)(H,46,56)(H,52,53)/t22-,24-,25-,26-/m0/s1 |
InChIキー |
NLRVEOKAKMUMPT-GKXKVECMSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)N)C(=O)NC(CC4=CN=CN4)C(=O)NCC(=O)NCC(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



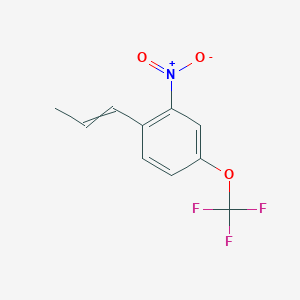
![3-({2-[(Heptan-2-yl)amino]ethyl}amino)propan-1-ol](/img/structure/B14231445.png)
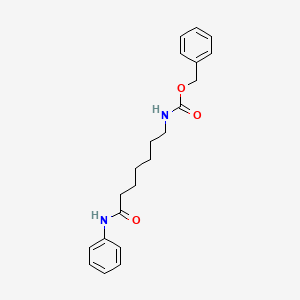
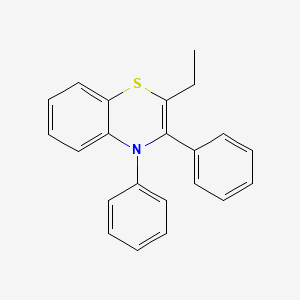

![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
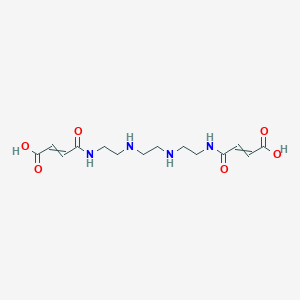

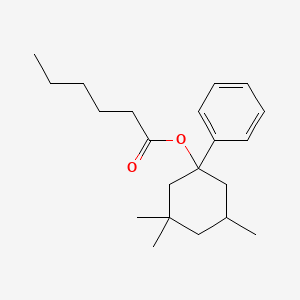
![Butanamide, N-[(1S,2S)-2-hydroxycycloheptyl]-](/img/structure/B14231505.png)
